Octafluoronaphthalene

Catalog No.
S578863
CAS No.
313-72-4
M.F
C10F8
M. Wt
272.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octafluoronaphthalene

CAS Number

313-72-4

Product Name

Octafluoronaphthalene

IUPAC Name

1,2,3,4,5,6,7,8-octafluoronaphthalene

Molecular Formula

C10F8

Molecular Weight

272.09 g/mol

InChI

InChI=1S/C10F8/c11-3-1-2(5(13)9(17)7(3)15)6(14)10(18)8(16)4(1)12

InChI Key

JDCMOHAFGDQQJX-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)F)F

Synonyms

1,2,3,4,5,6,7,8-fluoronaphthalene, octafluoronaphthalene

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)F)F

The exact mass of the compound Octafluoronaphthalene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Octafluoronaphthalene (OFN) is a fully fluorinated aromatic hydrocarbon characterized by its high thermal stability, chemical inertness, and distinct electronic profile. With a melting point of 87–88 °C and high volatility, it serves as a critical building block in advanced materials science, organic electronics, and crystal engineering. Unlike standard arenes, the complete substitution of hydrogen with fluorine inverts the molecular quadrupole moment, conferring a strong electron-accepting nature and a highly positive electron affinity. These attributes make OFN a highly sought-after precursor for synthesizing n-type semiconductors, potent molecular dopants, and specialized fluoropolymers, as well as a functional volatile additive in organic photovoltaic processing.

Substituting Octafluoronaphthalene with non-fluorinated naphthalene or smaller perfluoroarenes like hexafluorobenzene fundamentally disrupts both electronic and packing behaviors. While standard naphthalene exhibits an electron-rich π-system that dictates edge-to-face (herringbone) crystal packing, OFN possesses an electron-deficient π-system that drives face-to-face π–π stacking when paired with electron-rich arenes. Furthermore, its specific volatility and sublimation profile cannot be replicated by heavier perfluoroarenes like decafluorobiphenyl. In organic electronics, replacing OFN with standard high-boiling liquid solvent additives fails to achieve the same trap-free morphology regulation, as OFN's unique combination of solid-state structural templating and thermal-annealing-free volatility is required to optimize donor-acceptor interfaces without leaving detrimental residues [1].

Quadrupole Moment Inversion and Co-Crystal Packing

The complete fluorination of the naphthalene core in Octafluoronaphthalene inverts the electrostatic potential of the aromatic ring, creating an electron-deficient π-system. When co-crystallized with naphthalene, OFN forms a 1:1 co-crystal characterized by highly parallel, face-to-face π–π stacking, in stark contrast to the edge-to-face herringbone packing of pure naphthalene. This attractive interaction between opposite partial charges stabilizes the sandwich-like arrangement, enabling precise topochemical control for applications such as single-crystalline polymerization under pressure [1].

Evidence DimensionCrystal packing motif and intermolecular interaction
Target Compound DataForms parallel face-to-face π–π stacked 1:1 co-crystals with naphthalene.
Comparator Or BaselinePure naphthalene (edge-to-face herringbone packing).
Quantified DifferenceShift from herringbone to perfectly aligned face-to-face stacking due to inverted polarity.
ConditionsSolid-state co-crystallization via slow evaporation or mechanochemistry.

This predictable packing behavior is essential for researchers designing novel piezoelectric materials or structurally controlled organic polymers.

Precursor Suitability for Deep-LUMO Molecular Dopants

Octafluoronaphthalene serves as the essential starting material for the synthesis of F6-TNAP (1,3,4,5,7,8-hexafluorotetracyanonaphthoquinodimethane), a highly potent p-type dopant. Compared to standard non-fluorinated precursors, OFN enables the introduction of strong electron-withdrawing fluorine atoms on the extended naphthoquinodimethane core. When F6-TNAP (derived from OFN) is incorporated into organic field-effect transistors (OFETs) as an acceptor layer, it yields a drastically reduced contact resistance of 110 Ω cm and an effective mobility of 8.0 cm²/V·s. Furthermore, co-evaporation with α-NPD produces a distinct charge transfer absorption band at 950 nm, indicating highly efficient electron transfer[1].

Evidence DimensionDopant precursor efficiency and resulting contact resistance
Target Compound DataOFN-derived F6-TNAP yields contact resistance as low as 110 Ω cm and mobility of 8.0 cm²/V·s in OFETs.
Comparator Or BaselineStandard baseline devices or non-fluorinated core dopants.
Quantified DifferenceExtended π-system and fluorination from OFN precursor allows deeper LUMO levels and superior charge transfer.
ConditionsIncorporation as an acceptor layer in polycrystalline thin-film transistors.

Procurement of OFN is critical for synthesizing next-generation, highly soluble, deep-LUMO dopants required for high-efficiency OLED and OFET manufacturing.

Volatile Solid Additive Performance in Organic Photovoltaics

In the fabrication of organic solar cells, Octafluoronaphthalene functions as a superior volatile solid additive compared to traditional liquid solvent additives or baseline processing. OFN acts as a morphology regulator during the active layer blend film-forming process. Because of its specific sublimation properties, OFN can be completely removed without thermal annealing, leaving behind a highly favorable nanostructure without residual trap states. In a D18-Cl:N3-based system, the addition of 40 wt% OFN increased the Power Conversion Efficiency (PCE) from 17.27% to 18.59%, while simultaneously enhancing the fill factor from 74.34% to 78.85%[1].

Evidence DimensionPower Conversion Efficiency (PCE) and Fill Factor (FF)
Target Compound DataPCE of 18.59% and FF of 78.85% with OFN additive.
Comparator Or BaselineBaseline control device without OFN (PCE 17.27%, FF 74.34%).
Quantified DifferenceAbsolute PCE increase of 1.32% and FF increase of 4.51% without requiring thermal annealing.
ConditionsD18-Cl:N3-based organic solar cell active layer processing.

Buyers in organic electronics utilize OFN to maximize solar cell efficiency and reproducibility by avoiding the degradation issues associated with residual liquid additives.

Synthesis of High-Performance p-Type Dopants

Directly following its utility as a highly fluorinated, extended π-system precursor, OFN is the material of choice for synthesizing deep-LUMO dopants like F6-TNAP. These dopants are crucial for reducing contact resistance and enhancing charge mobility in advanced OLEDs and OFETs[1].

Crystal Engineering and Topochemical Polymerization

Leveraging its inverted quadrupole moment and predictable face-to-face π–π stacking with electron-rich arenes, OFN is ideal for designing co-crystals, piezoelectric materials, and solid-state polymerization templates where precise molecular alignment is mandatory [2].

Morphology Regulation in Organic Photovoltaics

Due to its unique volatility and solid-state templating effects, OFN is procured as a transient solid additive to optimize the bulk heterojunction morphology in high-efficiency organic solar cells. It enables thermal-annealing-free processing while avoiding the detrimental residues left by traditional liquid additives [3].

XLogP3

4

Boiling Point

209.0 °C

Melting Point

87.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

313-72-4

Wikipedia

Octafluoronaphthalene

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023
Ong and Swager. Dynamic self-correcting nucleophilic aromatic substitution. Nature Chemistry, doi: 10.1038/s41557-018-0122-8, published online 3 September 2018

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